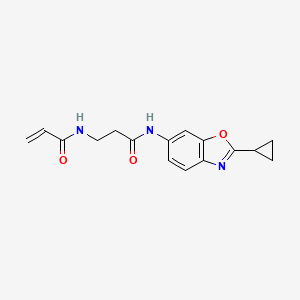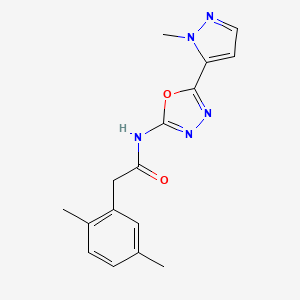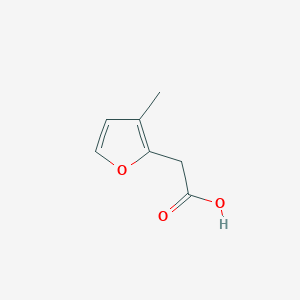![molecular formula C20H20N2O2S2 B3017639 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797956-75-2](/img/structure/B3017639.png)
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a phenylthio group, and a tetrahydro-2H-pyran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of tetrahydropyran and thiazole , both of which have diverse biological activities. Tetrahydropyran derivatives are commonly used as protecting groups in organic synthesis , while thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
For instance, tetrahydropyran derivatives are known to react with alcohols to give 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . Thiazole derivatives, on the other hand, are known to undergo electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be speculated that this compound might affect multiple biochemical pathways.
Pharmacokinetics
Tetrahydropyran derivatives are known to be resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it can be speculated that this compound might have diverse molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom on the benzo[d]thiazole ring with a phenylthio group, often using a thiolating agent like thiophenol.
Attachment of the Tetrahydro-2H-pyran Moiety: This can be done through a nucleophilic substitution reaction where a tetrahydro-2H-pyran derivative is introduced.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carboxamide group using reducing agents like lithium aluminum hydride.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, amines.
Substitution: Nitrobenzo[d]thiazoles, halobenzo[d]thiazoles.
Wissenschaftliche Forschungsanwendungen
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the phenylthio and tetrahydro-2H-pyran groups, making it less complex and potentially less bioactive.
Phenylthio-substituted Benzo[d]thiazoles: Similar in structure but may lack the tetrahydro-2H-pyran moiety, affecting their solubility and stability.
Tetrahydro-2H-pyran-substituted Benzo[d]thiazoles: Similar but may lack the phenylthio group, affecting their ability to penetrate cell membranes.
Uniqueness
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of a benzo[d]thiazole core, a phenylthio group, and a tetrahydro-2H-pyran moiety. This combination enhances its potential bioactivity, solubility, stability, and ability to interact with various molecular targets.
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-18(19-22-16-8-4-5-9-17(16)25-19)21-14-20(10-12-24-13-11-20)26-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNXPRXMURMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)





![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)

